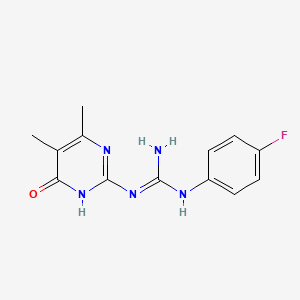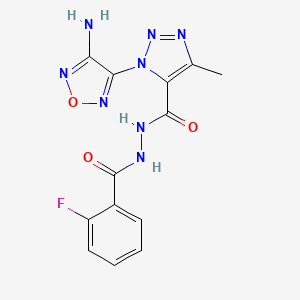
N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine, also known as LUF6000, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of guanidine compounds and has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine is not fully understood. However, it has been proposed that N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This leads to a decrease in the levels of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. As a result, N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine has been found to have minimal toxicity towards normal cells, which is a desirable property for anticancer drugs. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. In addition, N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine in lab experiments is its specificity towards cancer cells. It has been found to have minimal toxicity towards normal cells, which allows for higher doses to be used in experiments. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine. One direction is to further investigate its mechanism of action and identify potential targets for combination therapy. Another direction is to optimize its pharmacokinetic properties to improve its efficacy in vivo. Additionally, N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine could be tested in combination with other anticancer drugs to determine its potential synergistic effects.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine involves the reaction of 4-fluoroaniline with 4-hydroxy-5,6-dimethyl-2-pyrimidinamine in the presence of guanidine hydrochloride. The reaction yields N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine as a white solid, which can be purified using column chromatography.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(4-fluorophenyl)-N'-(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)guanidine has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for anticancer drugs.
Propriétés
IUPAC Name |
2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-fluorophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O/c1-7-8(2)16-13(18-11(7)20)19-12(15)17-10-5-3-9(14)4-6-10/h3-6H,1-2H3,(H4,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXDSPPSGQIVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N=C(N)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(4-hydroxy-5,6-dimethylpyrimidin-2-yl)guanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B6061891.png)
![6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B6061897.png)
![2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6061903.png)
![2-{[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B6061922.png)

![7-(cyclohexylmethyl)-2-[(2-propyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061936.png)
![2,2-diphenyl-N'-(1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene)cyclopropanecarbohydrazide](/img/structure/B6061947.png)
![7-cyclopropyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6061948.png)
![N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6061958.png)

![3,4-dichloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B6061978.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline](/img/structure/B6061987.png)

![ethyl 5-(2,4-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6061997.png)